molecular formula C29H29ClN4O3S B2592132 4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide CAS No. 451465-17-1

4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide

Cat. No.: B2592132
CAS No.: 451465-17-1
M. Wt: 549.09
InChI Key: NSHDOPKULRMHNL-UHFFFAOYSA-N
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Description

4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a useful research compound. Its molecular formula is C29H29ClN4O3S and its molecular weight is 549.09. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Quinazolinone derivatives have been explored for their potential antimicrobial and antifungal properties. These compounds, through various synthetic pathways, have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones have demonstrated significant antimicrobial and anticonvulsant activities, highlighting the diverse therapeutic potential of this class of compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2013). These findings suggest that similar compounds, such as the one , may also possess significant biological activities, warranting further investigation into their possible applications.

Corrosion Inhibition

Another interesting application area for quinazolinone derivatives is in the field of corrosion inhibition. Compounds with quinazolinone structures have been investigated for their ability to protect metals against corrosion, especially in acidic environments. For example, specific Schiff's bases derived from quinazolinone compounds have shown to be effective corrosion inhibitors for mild steel in hydrochloric acid solutions, displaying predominantly cathodic character and achieving high inhibition efficiencies (Prabhu et al., 2008). This suggests potential industrial applications for quinazolinone derivatives in protecting metal surfaces and structures from corrosive damage.

Properties

IUPAC Name

4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O3S/c1-20-13-14-22(18-24(20)30)32-27(36)19-38-29-33-25-11-6-5-10-23(25)28(37)34(29)17-7-12-26(35)31-16-15-21-8-3-2-4-9-21/h2-6,8-11,13-14,18H,7,12,15-17,19H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHDOPKULRMHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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